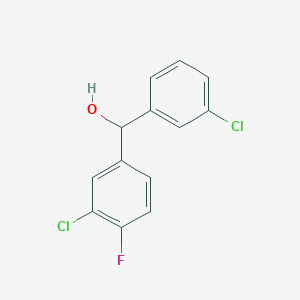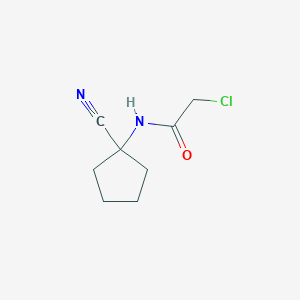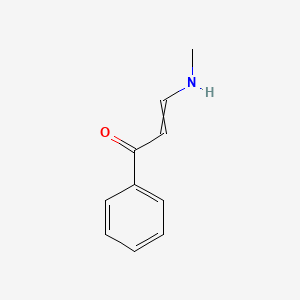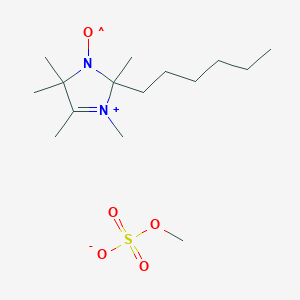
3,3'-Dichloro-4-fluorobenzhydrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-Dichloro-4-fluorobenzhydrol is an organic compound that features a methanol group attached to a phenyl ring substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-Dichloro-4-fluorobenzhydrol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with 3-chlorophenylmagnesium bromide in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3'-Dichloro-4-fluorobenzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohol or hydrocarbon, depending on the reducing agent used.
Substitution: The chlorine and fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol or hydrocarbon.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3,3'-Dichloro-4-fluorobenzhydrol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3'-Dichloro-4-fluorobenzhydrol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the context in which the compound is used. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Chloro-4-fluorophenyl)boronic acid
- (3-Chloro-4-fluorophenyl)piperazine
- (3-Chloro-4-fluorophenyl)acetophenone
Uniqueness
3,3'-Dichloro-4-fluorobenzhydrol is unique due to the presence of both chlorine and fluorine atoms on the phenyl rings, which impart distinct chemical properties. These substitutions can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H9Cl2FO |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
(3-chloro-4-fluorophenyl)-(3-chlorophenyl)methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-10-3-1-2-8(6-10)13(17)9-4-5-12(16)11(15)7-9/h1-7,13,17H |
Clave InChI |
XPXXIKSRPZNIRU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC(=C(C=C2)F)Cl)O |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(C2=CC(=C(C=C2)F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(4-Methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B1635568.png)



![4'-Butyl-[1,1'-biphenyl]-4-thiol](/img/structure/B1635636.png)
![6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1635637.png)






